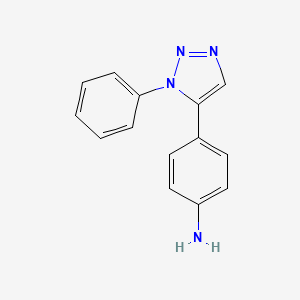
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridazinone and pyridine rings in its structure suggests that it may exhibit interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: The synthesis may begin with commercially available 6-methoxypyridine-3-carboxaldehyde.
Step 1: The aldehyde group can be converted to a hydroxymethyl group through a reduction reaction using a reducing agent such as sodium borohydride (NaBH4).
Step 2: The hydroxymethyl intermediate can then undergo a cyclization reaction with hydrazine hydrate to form the pyridazinone ring.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysts: Using catalysts to increase reaction rates.
Solvents: Selecting appropriate solvents to enhance solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Conversion to carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Introduction of various functional groups such as halides, amines, or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the pyridazinone and pyridine rings suggests that it could inhibit certain enzymes or bind to specific receptors, affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)-1-phenylpyridazin-4-one: Similar structure but with a phenyl group instead of a methoxypyridinyl group.
1-(6-Methoxypyridin-3-yl)pyridazin-4-one: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)-1-(4-methoxyphenyl)pyridazin-4-one: Contains a methoxyphenyl group instead of a methoxypyridinyl group.
Uniqueness
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is unique due to the combination of the hydroxymethyl group and the methoxypyridinyl group, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H11N3O3 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-3-2-8(6-12-11)14-5-4-10(16)9(7-15)13-14/h2-6,15H,7H2,1H3 |
Clave InChI |
WVHANFAOEGOPCJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)N2C=CC(=O)C(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



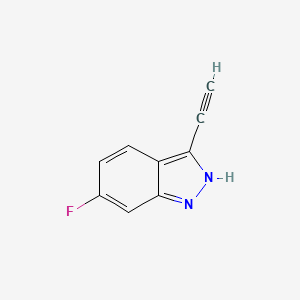
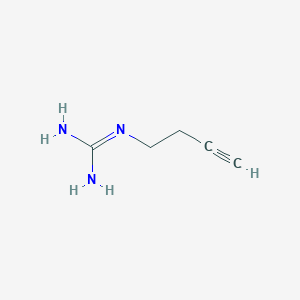
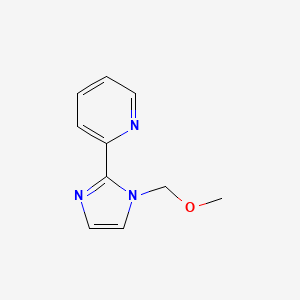
![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
![tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate](/img/structure/B13883074.png)
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
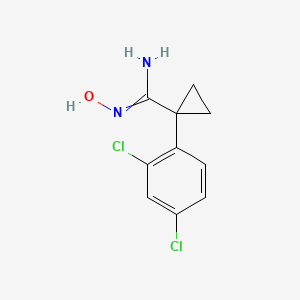
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)

![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
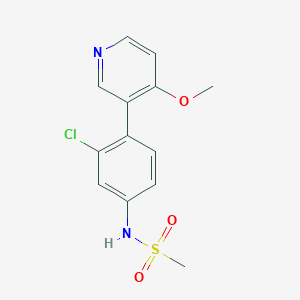
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
